molecular formula C17H15ClN4O B5347830 N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5347830
M. Wt: 326.8 g/mol
InChI Key: PADUUDDWPLUTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, Fluconazole, and has been used as an antifungal medication. However,

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of fungal and bacterial cytochrome P450 enzymes. This inhibition leads to the disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungal and bacterial cells, as well as to have potential anticancer properties. Additionally, it has been shown to have neuroprotective effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its broad range of potential applications. It has been shown to have antifungal, antiviral, and anticancer properties, as well as potential neuroprotective effects. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to explore its potential anticancer properties and to develop more targeted and effective treatments for fungal and bacterial infections. Finally, research could be conducted to better understand the potential toxicity of this compound and to develop safer and more effective treatments.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-chlorobenzhydryl chloride with 4H-1,2,4-triazole-4-amine in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antiviral, and anticancer properties. Additionally, it has been used in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-15-6-4-13(5-7-15)8-9-19-17(23)14-2-1-3-16(10-14)22-11-20-21-12-22/h1-7,10-12H,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADUUDDWPLUTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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